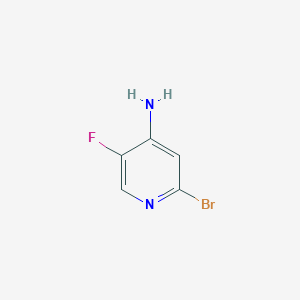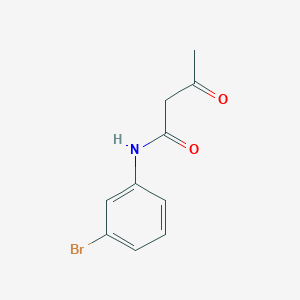
N-(3-溴苯基)-3-氧代丁酰胺
描述
The compound n-(3-Bromophenyl)-3-oxobutanamide is a brominated aromatic amide with potential applications in various fields of chemistry and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated aromatic compounds and their properties, which can be extrapolated to understand n-(3-Bromophenyl)-3-oxobutanamide.
Synthesis Analysis
The synthesis of brominated aromatic amides typically involves the reaction of an appropriate brominated aromatic compound with an amide or acid derivative. For example, the synthesis of related compounds such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide has been achieved in good yields and characterized spectroscopically . Similarly, the synthesis of a surfactant containing a bromophenyl group was performed using a copper-catalyzed cross-coupling reaction . These methods could potentially be adapted for the synthesis of n-(3-Bromophenyl)-3-oxobutanamide.
Molecular Structure Analysis
The molecular structure of brominated aromatic amides is often characterized by X-ray crystallography, as seen in the determination of the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide and N,N'-1,4-phenylene-bis(3-oxobutanamide) . These studies provide detailed information on the conformation and packing of the molecules in the solid state, which is crucial for understanding their properties and reactivity.
Chemical Reactions Analysis
Brominated aromatic amides can participate in various chemical reactions due to the presence of both the reactive amide group and the bromine atom, which can act as a good leaving group in substitution reactions. For instance, the cross-coupling of bromopyridine with sulfonamides catalyzed by copper compounds and the reaction of bromobutanoylisothiocyanate with toluidines to form thioureas demonstrate the reactivity of brominated compounds in forming new chemical bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic amides are influenced by their molecular structure. The presence of bromine can increase the density and molecular weight of the compound, while the amide group can engage in hydrogen bonding, affecting solubility and melting point. The crystal packing interactions, as revealed by the molecular electrostatic potential, are important for understanding the solid-state properties . The surfactant properties of a bromophenyl-containing compound were investigated using dynamic light scattering and atomic force microscopy, showing the ability to form premicellar aggregations .
科学研究应用
毒性评估:N-(3-溴苯基)-3-氧代丁酰胺属于3-氧代丁酰胺衍生物类,已被研究其毒性。Razzaghi-Asl等人(2017年)对人类淋巴细胞和分离线粒体上的各种3-氧代丁酰胺衍生物的毒性进行了研究。他们发现在低浓度(50-500μM)下,这些化合物不会表现出明显的毒性,但更高浓度会导致可观察到的毒性。这项研究对于了解这些化合物在医药和工业应用中的安全性至关重要(Razzaghi-Asl et al., 2017)。
结构阐明:Frohberg等人(2002年)对N-芳基-2-氯-3-氧代丁酰胺进行了研究,这与N-(3-溴苯基)-3-氧代丁酰胺密切相关,以了解它们的结构特性。他们发现这些化合物在固态中形成分子间氢键,在溶液中被破坏。这项研究有助于了解这些化合物在不同状态下的化学行为和潜在应用(Frohberg et al., 2002)。
双环己酮的合成:Asahi和Nishino(2009年)进行了一项研究,展示了锰(III)诱导的N-丙烯基-3-氧代丁酰胺在乙醇中的氧化内环化反应,产生3-氮代双环己酮。这项研究对于有机合成非常重要,特别是在合成复杂的双环结构方面,这可能对药物合成产生影响(Asahi & Nishino, 2009)。
抗癌活性:Guo等人(2018年)研究了一种新型溴酚衍生物,与N-(3-溴苯基)-3-氧代丁酰胺相关,用于其抗癌活性。该化合物对人类肺癌细胞系表现出显著影响,表明在癌症治疗中可能有潜在应用(Guo et al., 2018)。
铑催化的共轭加成反应:Zigterman等人(2007年)研究了铑催化的4-氧代丁酰胺的共轭加成,这与N-(3-溴苯基)-3-氧代丁酰胺相关。这项研究对于了解这些化合物的合成途径和潜在的工业应用是相关的(Zigterman et al., 2007)。
作用机制
Target of Action
A structurally similar compound, (3s)-n-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, has been reported to target the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Biochemical Pathways
This could potentially affect the synthesis of mycolic acids, which are crucial components of the cell wall in Mycobacterium tuberculosis .
Result of Action
If it does indeed target enoyl-[acyl-carrier-protein] reductase [nadh], it could potentially inhibit the synthesis of mycolic acids, affecting the integrity of the bacterial cell wall and leading to cell death .
未来方向
The new approach of synthesising dehydrative isocyanides from formamides is significantly more environmentally-friendly than prior methods . In the current study, we described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs . These findings suggest that “n-(3-Bromophenyl)-3-oxobutanamide” and its derivatives could have potential applications in various fields, including medicinal chemistry .
属性
IUPAC Name |
N-(3-bromophenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQFOIHPOUSQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976321 | |
| Record name | N-(3-Bromophenyl)-3-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61579-06-4, 6085-25-2 | |
| Record name | 61579-06-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Bromophenyl)-3-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-bromophenyl)-3-oxobutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



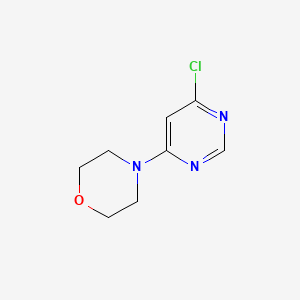
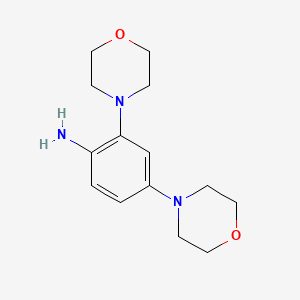
![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)


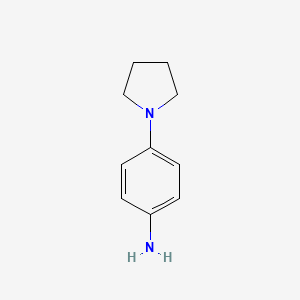
![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)



